Methyl 2-hydroxy-3-methylphenylacetate
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Overview
Description
Methyl 2-hydroxy-3-methylphenylacetate, also known as benzeneacetic acid, 2-hydroxy-3-methyl-, methyl ester, is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol . This compound is characterized by the presence of a hydroxyl group and a methyl group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-3-methylphenylacetate can be synthesized through various methods. One common approach involves the esterification of 2-hydroxy-3-methylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to purify the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-methylphenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxo-3-methylphenylacetate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a widely used reducing agent for converting esters to alcohols.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Methyl 2-oxo-3-methylphenylacetate.
Reduction: 2-Hydroxy-3-methylphenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-3-methylphenylacetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3-methylphenylacetate involves its interaction with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxybenzoate:
Methyl 3-hydroxy-2-methylbenzoate: Similar structure with the hydroxyl and methyl groups in different positions.
Ethyl 2-hydroxy-3-methylphenylacetate: An ethyl ester analog of methyl 2-hydroxy-3-methylphenylacetate.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-(2-hydroxy-3-methylphenyl)acetate |
InChI |
InChI=1S/C10H12O3/c1-7-4-3-5-8(10(7)12)6-9(11)13-2/h3-5,12H,6H2,1-2H3 |
InChI Key |
ZTUYHKMIELQBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(=O)OC)O |
Origin of Product |
United States |
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